molecular formula C9H6N2O2 B6146618 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde CAS No. 1889600-81-0

5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde

Cat. No.: B6146618
CAS No.: 1889600-81-0
M. Wt: 174.2
InChI Key:
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Description

5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to an oxazole ring with an aldehyde functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(pyridin-3-yl)-1,2-oxazole-3-carbaldehyde is unique due to its specific combination of a pyridine ring and an oxazole ring with an aldehyde functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

1889600-81-0

Molecular Formula

C9H6N2O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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